O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate
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Overview
Description
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C17H21F2NO4. It is characterized by the presence of a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Substitution with Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through nucleophilic substitution reactions using benzyl chloride and tert-butyl bromide, respectively.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and tert-butyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The benzyl and tert-butyl groups contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
Uniqueness
O3-benzyl O1-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-9-13(17(18,19)11-20)14(21)23-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCRUINQDEMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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